![molecular formula C5H6N4O5 B14278408 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one CAS No. 139614-64-5](/img/structure/B14278408.png)
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-2,4-diazabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure and nitro functional groups
Chemical Reactions Analysis
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets through its nitro groups and bicyclic structure. The nitro groups can participate in redox reactions, while the bicyclic structure provides stability and specificity in binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other nitro-containing bicyclic compounds. Similar compounds include:
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptane: Lacks the ketone functional group.
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-ol: Contains a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
139614-64-5 |
|---|---|
Molecular Formula |
C5H6N4O5 |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C5H6N4O5/c10-5-6(8(11)12)3-1-2-4(3)7(5)9(13)14/h3-4H,1-2H2 |
InChI Key |
FZUVATKXOAZZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
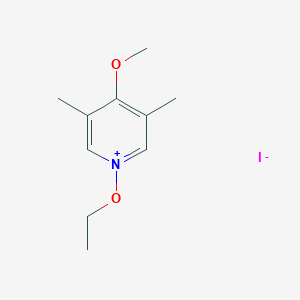
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
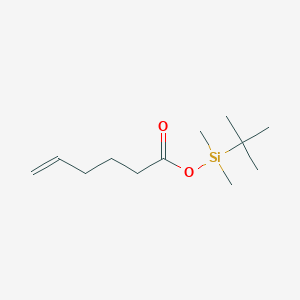
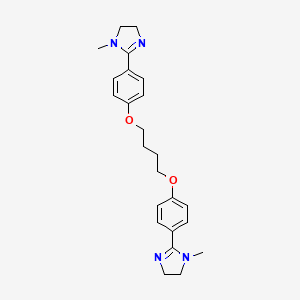
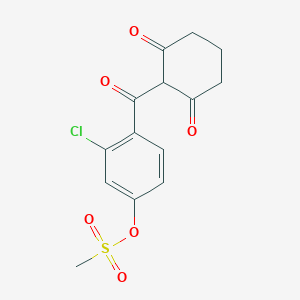
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

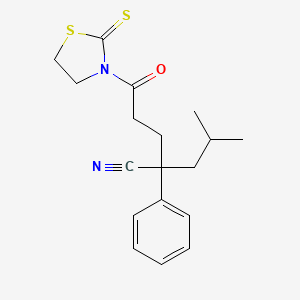

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
